molecular formula C6H13NO2 B2507202 Methyl 2-[(propan-2-yl)amino]acetate CAS No. 10552-78-0

Methyl 2-[(propan-2-yl)amino]acetate

Cat. No.: B2507202
CAS No.: 10552-78-0
M. Wt: 131.175
InChI Key: JFDSZJZAEPWYJL-UHFFFAOYSA-N
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Description

Methyl 2-[(propan-2-yl)amino]acetate, with the CAS Registry Number 10552-78-0 , is a chemical compound characterized by the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . Its structure features an ester group and a secondary amine, derived from isopropylamine, which is represented by the SMILES notation CC(C)NCC(=O)OC . This structure makes it a valuable intermediate and building block in organic synthesis and pharmaceutical research for the preparation of more complex molecules . Researchers utilize this compound in the development of various derivatives, such as its incorporation into salicylate-based structures . It is typically supplied for research and development purposes. Please refer to the Certificate of Analysis (COA) for specific batch data. Handling should be conducted in accordance with recommended safety practices. The recommended storage is in an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(propan-2-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)7-4-6(8)9-3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDSZJZAEPWYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for Methyl 2 Propan 2 Yl Amino Acetate and Its Analogues

Chemo- and Regioselective Synthesis of α-Amino Ester Scaffolds

The selective introduction of an amino group at the α-position of an ester is a formidable challenge due to the potential for multiple reactive sites and the need for precise control over stereochemistry. Modern synthetic strategies have addressed these challenges through the development of highly chemo- and regioselective methods.

Direct Amination Strategies

Direct amination strategies offer a highly atom-economical approach to the synthesis of α-amino esters by forming the crucial C-N bond directly at the α-carbon. One innovative approach involves the hydrative amination of activated alkynes. For instance, the reaction of ynamides or thioalkynes under metal-free and mild conditions, utilizing sulfinamides as the nitrogen source, provides a convenient route to α-amino acid derivatives. nih.govresearchgate.net Computational studies suggest this transformation proceeds through a sulfonium (B1226848) nih.govorganic-chemistry.org‐sigmatropic rearrangement. nih.govresearchgate.net

Another powerful direct amination technique is the C-H amination of carboxylic acids. Iron-nitrene catalysts have been employed for the directed and direct amination of the α-position of carboxylic acids. prismbiolab.com This method is significant as it utilizes a readily available directing group (the carboxylic acid itself) and an Earth-abundant metal catalyst. prismbiolab.com The use of a Boc group as the nitrogen source is particularly advantageous, as the resulting N-Boc protected α-amino acid can be directly used in subsequent peptide coupling reactions without further functionalization. prismbiolab.com

Direct Amination Strategy Key Features Catalyst/Reagent Nitrogen Source
Hydrative Amination of AlkynesMetal-free, mild conditions, proceeds via nih.govorganic-chemistry.org‐sigmatropic rearrangementTriflic acid (HOTf) or Triflimide (HNTf2)Sulfinamides
C-H Amination of Carboxylic AcidsDirected amination of α-C-H bond, utilizes Earth-abundant metalIron-nitrene catalystBoc-protected amine

Transformations from Precursor Molecules

α-Haloglycine esters have emerged as versatile synthons for the preparation of a wide range of non-proteinogenic α-amino esters. nih.gov These precursors can be synthesized efficiently in a single step from commercially available starting materials. nih.gov The reactivity of α-haloglycine esters is enhanced by a "generalized" anomeric effect, stemming from hyperconjugation, which increases the nucleofugality of the halogen atom. nih.gov

Activation of α-haloglycine esters with hydrogen-bond donor catalysts, such as thiourea (B124793) derivatives, facilitates their reaction with various nucleophiles. nih.gov This strategy has been successfully applied in catalytic transformations like aza-Friedel-Crafts and Mannich reactions to afford diverse α-amino esters. nih.gov The choice of halogen (F, Cl, Br) on the glycine (B1666218) ester influences its reactivity, with α-chloroglycine esters being particularly useful for in-situ functionalization. nih.gov

Parameter Description
Precursor α-Haloglycine esters (e.g., α-chloroglycine ester)
Activation Hydrogen-bond donor catalysts (e.g., thiourea)
Key Reactive Feature Enhanced halogen nucleofugality due to hyperconjugation (anomeric effect)
Applicable Reactions Aza-Friedel-Crafts, Mannich reactions
Products Non-proteinogenic α-amino esters

Umpolung, or the reversal of polarity, of the α-carbon of carbonyl compounds provides a powerful strategy for the synthesis of α-amino esters. In the context of α-ketoesters, this can be achieved by generating an enolonium species, which behaves as an electrophilic α-carbon equivalent. This approach allows for the introduction of nucleophiles at the α-position, a transformation not possible through traditional enolate chemistry. nih.govarkat-usa.org

The generation of enolonium species from α-ketoesters can be accomplished using hypervalent iodine reagents. nih.gov These reactive intermediates can then be trapped by a variety of nucleophiles, including amines, to afford α-amino esters. This two-step strategy, involving the pre-formation of the enolonium species followed by the addition of the nucleophile, allows for the use of a broad range of nucleophiles that might otherwise react with the activating reagent. nih.gov

The condensation of aldehydes with amines is a classic and versatile method for the synthesis of α-amino acids and their esters. The Strecker synthesis, for example, involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile to the corresponding α-amino acid. pearson.comkhanacademy.org This can then be esterified to yield the desired α-amino ester.

More direct approaches involve the condensation of an aldehyde with an amine to form an imine, which is then subjected to nucleophilic attack. For instance, the reaction of an aldehyde with an amine and ethyl glyoxylate (B1226380) in the presence of an organozinc reagent can produce a range of α-amino esters in good yields. organic-chemistry.org The formation of the imine in situ is a key step, and the reaction can be catalyzed by acids to enhance the electrophilicity of the aldehyde. researchgate.net The removal of water formed during the reaction can also drive the equilibrium towards imine formation. researchgate.net

The reduction of α-nitro or α-oxime esters provides a reliable pathway to α-amino esters. α-Nitro esters can be prepared through various methods, including the condensation of aldehydes or acetals with ethyl nitroacetate. beilstein-journals.orgnih.gov The resulting α,β-unsaturated α-nitroesters are then reduced in a two-step sequence. First, the double bond is reduced, typically using sodium borohydride, to yield the saturated α-nitro ester. beilstein-journals.org Subsequent reduction of the nitro group, for example with zinc in the presence of hydrochloric acid, affords the α-amino ester. beilstein-journals.orgresearchgate.net

Similarly, α-oxime esters can serve as precursors to α-amino esters. These can be synthesized via condensation reactions. mdpi.comnih.gov The reduction of the oxime functionality to the corresponding amine can be achieved using various reducing agents, providing access to the desired α-amino ester scaffold. researchgate.net

Precursor Intermediate Reducing Agent(s) Final Product
α,β-Unsaturated α-nitroesterSaturated α-nitro ester1. Sodium borohydride2. Zinc/HClα-Amino ester
α-Oxime esterNot applicableVarious reducing agentsα-Amino ester
Hydrative Amination of Alkynes

The direct conversion of alkynes to α-amino esters through hydrative amination represents a highly atom-economical approach. This method circumvents the need for pre-functionalized starting materials, proceeding through a tandem process of alkyne hydration to a ketone intermediate, followed by reductive amination. While specific examples detailing the direct synthesis of Methyl 2-[(propan-2-yl)amino]acetate via this route are not extensively documented, the general strategy is well-established for analogous compounds. The reaction typically involves a metal catalyst, such as gold or platinum, to facilitate the initial hydration step, followed by the addition of an amine and a reducing agent. The efficiency of this one-pot reaction is a significant advantage, streamlining the synthetic sequence.

Esterification Techniques for this compound Formation

The final step in many synthetic routes to this compound is the esterification of the corresponding α-amino acid, N-isopropylglycine. Classical methods, such as Fischer-Speier esterification, which involves heating the amino acid in methanol (B129727) with a strong acid catalyst like sulfuric acid or hydrogen chloride, are commonly employed. However, to circumvent the often harsh conditions of these methods, milder techniques have been developed. These include the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between the amino acid and methanol under milder conditions. Another approach involves the use of diazomethane, although its toxicity and explosive nature limit its large-scale applicability.

Asymmetric Synthesis and Stereochemical Control

The presence of a stereocenter in many α-amino esters necessitates the development of asymmetric synthetic methods to control their three-dimensional structure. This is particularly crucial in the synthesis of biologically active molecules where only one enantiomer or diastereomer exhibits the desired activity.

Enantioselective Catalysis in α-Amino Ester Construction

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral α-amino esters. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. A notable example is the use of chiral transition metal complexes in hydrogenation, alkylation, and amination reactions. For instance, the asymmetric hydrogenation of α-enamido esters, catalyzed by chiral rhodium or ruthenium phosphine (B1218219) complexes, can provide α-amino esters with high enantiomeric excess. While direct application to the N-isopropyl substituent of this compound is less common, the principles are broadly applicable to the synthesis of its chiral analogues.

Diastereoselective Approaches to Substituted α-Amino Esters

When synthesizing α-amino esters with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. Diastereoselective methods often employ chiral auxiliaries, which are covalently attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved to yield the product with the desired diastereomeric purity. Alternatively, substrate-controlled diastereoselection can be achieved by utilizing the inherent stereochemistry of a starting material to influence the formation of new stereocenters. For example, the alkylation of a chiral, non-racemic α-amino ester enolate can proceed with high diastereoselectivity.

Kinetic Resolution Techniques for Racemic α-Amino Esters

Kinetic resolution offers a method for separating a racemic mixture of α-amino esters. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One of the most common methods is enzymatic kinetic resolution, where an enzyme, such as a lipase (B570770) or protease, selectively catalyzes the transformation (e.g., hydrolysis or acylation) of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For instance, a racemic mixture of an α-amino ester could be treated with a lipase in the presence of an acylating agent, leading to the selective acylation of one enantiomer, which can then be separated from the unreacted enantiomer.

Multicomponent Reaction (MCR) Strategies

Integration of Amino Esters in Ugi-Type Reactions

The Ugi reaction, a versatile multicomponent reaction (MCR), stands as a cornerstone in the synthesis of α-aminoacyl amides and peptide derivatives. nih.govmdpi.com The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Amino esters, such as this compound, can be incorporated into Ugi-type reactions in several ways. For instance, α-amino acids can serve as bifunctional starting materials, where the amine group condenses with a carbonyl component and the carboxylic acid participates as the acidic component. mdpi.com This approach leads to the formation of 1,1'-iminodicarboxylic acid derivatives. mdpi.com

A variation of this is the Ugi five-center-four-component reaction (U-5C-4CR), which has been successfully employed with various α-amino acids, including L-valine and L-serine, to produce key intermediates for more complex molecules like tetrahydroisoquinolines. mdpi.com The flexibility of the Ugi reaction allows for a wide range of substrates, including selenium-containing α-amino acids, to yield diverse products. mdpi.com

In some cases, the conditions of the Ugi reaction can be optimized by using polar protic solvents like methanol or 2,2,2-trifluoroethanol (B45653) (TFE), which can enhance reaction rates and yields. nih.gov The products of these reactions, linear bis-amides and pseudo-peptides, can undergo further post-modifications to generate a variety of heterocyclic compounds. nih.gov A specific example of a Ugi-type reaction involves the three-component condensation of a carbonyl compound, an isocyanide, and 2-aminopyridine (B139424) to afford 3-aminoimidazo[1,2-a]pyridines. fu-berlin.de This reaction proceeds through an iminium species, which is then attacked by the isocyanide, followed by cyclization and rearomatization. fu-berlin.de

ReactantsProduct TypeKey Features
Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Aminoacyl amidesClassic Ugi four-component reaction. nih.gov
α-Amino Acid, Aldehyde, Isocyanide1,1'-Iminodicarboxylic acid derivativesα-Amino acid acts as both amine and acid component. mdpi.com
Carbonyl compound, Isocyanide, 2-Aminopyridine3-Aminoimidazo[1,2-a]pyridinesUgi-type three-component condensation. fu-berlin.de
Diamines, Cyclic Anhydrides, then Isocyanide and Oxo componentMedium-sized rings (8-11 membered)Two-step strategy involving ring opening followed by Ugi cyclization. nih.gov

1,3-Dipolar Cycloaddition Reactions Involving Amino Ester Derivatives

1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. Amino acids and their ester derivatives are frequently used as precursors for the generation of azomethine ylides, which are key 1,3-dipoles in these reactions. nih.govrsc.org The in-situ generation of azomethine ylides can be achieved through the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. nih.govnih.gov

These cycloadditions are known for their high degree of stereoselectivity and are employed in the synthesis of a wide array of biologically active pyrrolidine-containing compounds. nih.gov For example, the reaction between isatin, an N-substituted amino acid, and a dipolarophile can lead to the formation of complex spirooxindole-pyrrolidine heterocyclic systems. nih.gov The regioselectivity of these reactions is often exclusive, leading to a single regioisomer. nih.gov

The versatility of this methodology is demonstrated in the stepwise synthesis of pyrrolo[2,1-a]isoquinolines, where a [3+2] cycloaddition is followed by N-allylation and a Heck reaction. nih.gov Furthermore, α-substituted amino acids can be utilized to control the reactivity and prevent secondary cycloadditions. nih.gov The development of these reactions in green solvents, such as ionic liquids, has also been explored to provide more environmentally benign synthetic routes. mdpi.com

Dipole Precursor (Amino Acid Derivative)DipolarophileProductKey Features
Isatin and N-methylglycine(E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrilesSpirooxindole-pyrrolidine-benzothiazole hybridsThree-component reaction with in situ generated azomethine ylide. nih.gov
2-Bromobenzaldehydes and 2-aminoisobutyric acidMaleimidesPyrrolo[2,1-a]isoquinolinesStepwise synthesis involving [3+2] cycloaddition, N-allylation, and Heck reaction. nih.gov
2-Azidobenzaldehyde and 2-aminoisobutyric acidN-EthylmaleimideTriazolobenzodiazepinesStepwise synthesis with control over secondary cycloadditions. nih.gov
L-prolineVarious dipolarophilesSpiro and fused N-heterocyclesDecarboxylative 1,3-dipolar cycloaddition. rsc.org

Novel Synthetic Approaches Employing Photoredox Catalysis and Organometallic Reagents

Recent advancements in synthetic chemistry have introduced powerful new methods for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Photoredox catalysis and the use of organometallic reagents are at the forefront of these innovations, offering novel pathways for the synthesis of amino acid derivatives.

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. nih.gov This methodology has been applied to the synthesis of γ-substituted β-amino acids through a biomimetic 1,2-amino migration. nih.gov The process involves the synergistic combination of a biocatalytic mechanism and photoredox catalysis, enabling the coupling of abundant α-amino acid derivatives with readily available organic molecules. nih.gov Mechanistic studies suggest that the reaction proceeds through radical addition to an α-vinyl-aldimine ester, followed by cyclization and rearrangement. nih.gov Another application involves the regioselective addition of α-aminoalkyl radicals to 2,3-allenoates to synthesize unsaturated γ-aminobutyric ester derivatives. researchgate.net

Organometallic reagents derived from amino acids have also proven to be valuable intermediates in synthesis. Alkylzinc iodide reagents, for example, can be prepared from amino acids and used in metal-catalyzed coupling reactions, such as the Negishi cross-coupling, to create non-proteinogenic amino acids. acs.org These organozinc reagents exhibit good functional group tolerance, allowing for their use in the synthesis of complex molecules, including substituted phenylalanine derivatives. acs.org The reactivity of these organometallic compounds can be modulated, with dialkylzinc reagents being less reactive than their Grignard or organolithium counterparts, which allows for selective reactions with certain functional groups. msu.edu Organotin esters of amino acids have also been explored for their utility in peptide synthesis. acs.org

MethodReagents/CatalystsProduct TypeKey Features
Photoredox CatalysisPhotocatalyst (e.g., Ru(bpy)₃²⁺), visible light, α-amino acid derivativesγ-Substituted β-amino acidsBiomimetic 1,2-amino migration via radical intermediates. nih.gov
Photoredox CatalysisPhotocatalyst, visible light, tertiary amines, 2,3-allenoatesUnsaturated γ-aminobutyric ester derivativesRegioselective radical addition of aminoalkyl radicals. researchgate.net
Organometallic Chemistry (Negishi Coupling)Alkylzinc iodides (from amino acids), Pd(0) catalyst, aryl/vinyl halidesNon-proteinogenic amino acids (e.g., phenylalanine derivatives)Good functional group tolerance. acs.org
Organometallic ChemistryOrganotin esters of amino acidsPeptidesUsed in peptide synthesis. acs.org

Iii. Mechanistic Investigations of Chemical Reactivity and Transformations of Methyl 2 Propan 2 Yl Amino Acetate

Hydrolysis Pathways of the Ester Linkage

The ester linkage in Methyl 2-[(propan-2-yl)amino]acetate is susceptible to hydrolysis, a reaction that cleaves the ester to yield a carboxylic acid and an alcohol. This process can be promoted by either acidic or basic conditions, each following a distinct mechanistic route.

Acid-catalyzed hydrolysis of esters like this compound is a reversible reaction that results in the formation of N-isopropyl glycine (B1666218) and methanol (B129727). The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.comyoutube.com

The reaction typically follows pseudo-first-order kinetics when water is present in a large excess, as its concentration remains effectively constant throughout the reaction. kau.edu.sachegg.com The rate of reaction is therefore dependent on the concentration of the ester and the acid catalyst. kau.edu.sa

Mechanism of Acid-Catalyzed Ester Hydrolysis:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), increasing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original methoxy (B1213986) group, converting it into a good leaving group (methanol). youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. youtube.com

Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.

Table 1: Rate Constants for the Acid-Catalyzed Hydrolysis of Methyl Acetate (B1210297) at Different Temperatures. scribd.com
Temperature (°C)Specific Rate Constant (k)
25Data not provided in source, but reaction proceeds
35Higher than at 25°C, demonstrating temperature dependence

The catalysis is specific to the hydronium ion (H₃O⁺) rather than general acid catalysis by undissociated acids. cdnsciencepub.com Strong acids like hydrochloric acid (HCl) are effective catalysts for this transformation. scribd.comjcsp.org.pk

Base-promoted hydrolysis, commonly known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. youtube.commasterorganicchemistry.com In the case of this compound, treatment with a strong base like sodium hydroxide (B78521) (NaOH) yields sodium N-isopropyl glycinate (B8599266) and methanol.

Mechanism of Base-Promoted Ester Hydrolysis:

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. fiveable.meyoutube.com This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. masterorganicchemistry.com

Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion, forming methanol and the carboxylate salt. youtube.comyoutube.com

Several factors influence the rate of saponification:

Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. numberanalytics.comiitk.ac.in

Concentration of the Base: The reaction rate is directly proportional to the concentration of the hydroxide ion. iitk.ac.in

Steric Hindrance: The structure of the ester plays a significant role. Research on N-substituted amino acid esters has shown that N-alkylation, such as the isopropyl group in this compound, reduces the rate of saponification compared to the non-alkylated analogue (glycine methyl ester). cdnsciencepub.com This steric hindrance makes the carbonyl carbon less accessible to the incoming nucleophile. cdnsciencepub.com

Table 2: Relative Saponification Rates of Methyl Esters of Amino Acids and their N-Methyl Analogs at 25°C. cdnsciencepub.com
Amino Acid EsterRatio of Saponification Rates (N-Methylated : Unsubstituted)Effect of N-Methylation
Glycine/Sarcosine> 1:3Moderate rate reduction
Alanine~ 1:5Significant rate reduction
Phenylalanine/Leucine~ 1:10Strong rate reduction

The data suggests that the bulky isopropyl group on the nitrogen of this compound would similarly decrease its saponification rate compared to methyl 2-aminoacetate.

The proximity of the nitrogen atom to the ester group in N-substituted aminoacetates like this compound allows for intramolecular effects, or neighboring group participation (NGP), which can significantly alter the hydrolysis mechanism and rate. wikipedia.orglibretexts.org

The amino group can act as an internal nucleophile. libretexts.org Under neutral or slightly basic conditions where the amine is deprotonated and thus nucleophilic, it can attack the adjacent ester carbonyl. This intramolecular cyclization can lead to the formation of intermediates like diketopiperazines, especially in the context of polymers or at high concentrations. rsc.orgnih.gov

However, under conditions where the amine is protonated (as an ammonium (B1175870) ion), it can still influence the reaction. Studies on model methyl esters have investigated the role of appropriately positioned ammonium groups on hydrolysis rates. rsc.org The presence of a nearby positive charge can electrostatically stabilize the transition state of hydrolysis, potentially accelerating the reaction. rsc.org

Degradation Mechanisms of the Amine Moiety

The secondary amine moiety in this compound is susceptible to degradation, particularly through oxidative and thermal pathways. These reactions can lead to the cleavage of C-N and C-H bonds, resulting in a variety of degradation products.

While direct degradation studies on this compound are limited, extensive research on the structurally similar compound 2-amino-2-methyl-1-propanol (B13486) (AMP) provides a strong basis for predicting its degradation pathways. nih.govusn.noacs.org Oxidative degradation is often initiated by radical mechanisms, typically involving hydrogen abstraction by species like the hydroxyl radical (•OH). usn.noresearchgate.net

For this compound, hydrogen abstraction can occur at several sites:

The N-H bond of the secondary amine.

The C-H bond on the carbon alpha to the nitrogen and the carbonyl group.

The C-H bonds of the isopropyl group.

Theoretical and experimental studies on AMP show that H-abstraction occurs preferentially from the carbon atom adjacent to both the nitrogen and hydroxyl groups. nih.govacs.org By analogy, for this compound, abstraction from the carbon alpha to the nitrogen is a likely primary pathway. This would be followed by reaction with oxygen to form a peroxyl radical, which can then undergo further reactions to form various degradation products. usn.no

Potential degradation products from the amine moiety could include imines, amides, and smaller carbonyl compounds, resulting from the cleavage of the molecule. nih.govacs.org For example, photo-oxidation experiments on AMP identified 2-amino-2-methylpropanal (B8471781) as the major gas-phase product, alongside minor products like propan-2-imine and acetamide. nih.govacs.orgwhiterose.ac.uk This suggests that similar oxidative pathways could lead to the formation of corresponding aldehydes, imines, and amides from this compound.

Table 3: Major and Minor Products from the OH-Initiated Oxidative Degradation of 2-Amino-2-methyl-1-propanol (AMP), an Analog for the Amine Moiety. nih.govacs.org
Product TypeIdentified Products from AMP DegradationPotential Analogous Products from this compound
Major Product (Aldehyde)2-amino-2-methylpropanalMethyl 2-(1-formyl-1-methylethylamino)acetate
Minor Product (Imine)Propan-2-iminePropan-2-imine
Minor Product (Amide)AcetamideN-isopropylacetamide

Thermal degradation in the absence of an oxidant may proceed through different pathways, potentially involving intramolecular rearrangements or eliminations, though these are generally less significant at moderate temperatures compared to oxidative routes. usn.no

The degradation of this compound is highly dependent on pH, a characteristic that has been extensively studied in its polymeric analogues, poly(α-aminoester)s. rsc.orgnih.govrsc.org These polymers are known for their pH-sensitive degradability. rsc.orgnih.govresearchgate.net

At low pH, the amino group is protonated, forming an ammonium ion. In this state, the polymer backbone is relatively stable against intramolecular degradation pathways involving the amine. rsc.orgnih.gov Hydrolysis of the ester linkage, as described in section 3.1.1, would be the predominant degradation route.

At neutral or higher pH, the amino group is deprotonated, becoming a free, nucleophilic secondary amine. This allows for intramolecular attack on the neighboring ester carbonyl group. nih.gov This process is significantly faster than intermolecular hydrolysis and leads to specific degradation products. For poly(α-aminoester)s, this intramolecular cyclization often results in the formation of diketopiperazines, leading to rapid chain scission. rsc.orgnih.gov

Studies on a cationic poly(α-aminoester) demonstrated a strong influence of pH on the degradation rate. At pH 5.1, the half-life of the polymer was 29 minutes, whereas at pH 7.0, 50% degradation occurred in less than 3 minutes. nih.govrsc.org This highlights the dramatic acceleration of degradation as the pH increases and the amine becomes deprotonated. nih.gov

While this compound is a monomer, it can undergo analogous pH-dependent reactions. At higher pH, it could potentially dimerize to form N,N'-diisopropyldiketopiperazine through intermolecular aminolysis, although this is more likely at higher concentrations. The primary effect of increasing pH on the monomer is the dramatic acceleration of ester bond cleavage through intramolecular participation of the deprotonated amine group, even if it leads to simple hydrolysis rather than cyclization. nih.gov Conversely, some studies on poly(β-amino ester)s have shown accelerated degradation in acidic conditions, suggesting that for some structures, acid-catalyzed hydrolysis can be the dominant pathway. biomaterials.org However, for α-amino esters, the intramolecular pathway at higher pH is typically predominant. rsc.orgnih.gov

Transesterification Reactions of Amino Esters

Transesterification is a fundamental organic reaction that involves the conversion of one ester into another by exchanging the alkoxy group. wikipedia.orgmasterorganicchemistry.com This process is typically catalyzed by either an acid or a base. byjus.com For amino esters such as this compound, the reaction proceeds by converting the methyl ester to a different alkyl ester through reaction with an alcohol (e.g., ethanol, propanol, or butanol).

Mechanism: The mechanism of transesterification involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. This forms a tetrahedral intermediate. wikipedia.org

Base-Catalyzed Transesterification: A base, typically an alkoxide corresponding to the alcohol being used, deprotonates the alcohol to make it a more potent nucleophile. masterorganicchemistry.combyjus.com This alkoxide then attacks the ester's carbonyl carbon. The tetrahedral intermediate subsequently collapses, eliminating the original alkoxy group (methoxide in this case) and forming the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: An acid catalyst protonates the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.com The alcohol, acting as a nucleophile, then attacks this activated carbonyl group. Following a series of proton transfer steps, the original alcohol (methanol) is eliminated, and the new ester is formed after deprotonation. masterorganicchemistry.com

To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess or as the solvent, and the lower-boiling alcohol byproduct (methanol) can be removed by distillation. wikipedia.orgmasterorganicchemistry.com

The table below summarizes representative conditions for transesterification reactions involving esters, which are applicable to amino esters.

Ester SubstrateAlcoholCatalystConditionsProductReference
Methyl Ester (general)EthanolSodium Ethoxide (NaOEt)Reflux in EthanolEthyl Ester masterorganicchemistry.com
Methyl Ester (general)Large Alcohol (e.g., Butanol)Acid (e.g., H₂SO₄)Heating, removal of MethanolButyl Ester wikipedia.orgbyjus.com
Dimethyl TerephthalateEthylene GlycolAcid/BaseHeatingPolyethylene Terephthalate (PET) wikipedia.org
Methyl AcetateIsopropanolReactive DistillationHeatingIsopropyl Acetate google.com

Aminolysis Reactions of this compound Analogues

Aminolysis is the process where an ester reacts with an amine to form an amide and an alcohol. For analogues of this compound, this reaction would involve the nucleophilic attack of an amine on the ester's carbonyl group, leading to the displacement of the methoxy group and the formation of a new amide bond. The direct synthesis of amides from esters is a crucial transformation in organic chemistry. rsc.org

The direct aminolysis of esters, particularly with ammonia (B1221849) to form primary amides, can be challenging due to the lower reactivity of ammonia and the need for harsh reaction conditions, often resulting in long reaction times. researchgate.net However, process intensification techniques, such as continuous flow technology, have been explored to improve the efficiency of these reactions. rsc.org Using methanolic ammonia can circumvent some of the hazards and limitations associated with gaseous or aqueous ammonia. researchgate.net

The general reaction for the aminolysis of a methyl ester with a primary amine (R'-NH₂) is as follows: R-COOCH₃ + R'-NH₂ → R-CONH-R' + CH₃OH

This transformation is fundamental in the synthesis of peptides and other amide-containing molecules. The reactivity of the amine and the ester, as well as the reaction conditions, dictate the outcome of the reaction.

The following table presents data from studies on the direct aminolysis of various methyl esters, demonstrating the scope and conditions for this type of transformation.

Ester SubstrateAmine SourceTechnologyKey ConditionsProductReference
Methyl PicolinateMethanolic AmmoniaContinuous FlowOptimization via Bayesian methodsPicolinamide rsc.orgresearchgate.net
Methyl L-Prolinate HClMethanolic AmmoniaMicrowaveElevated temperatureL-Prolinamide researchgate.net
Various Methyl EstersMethanolic AmmoniaContinuous FlowScreening of 17 substratesCorresponding Primary Amides rsc.org

N-Alkylation Reactions and Related Amine Transformations

The secondary amine functionality in this compound is a key site for further chemical modification, particularly through N-alkylation. N-alkylation introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. N-alkyl amino acids and their esters are important building blocks in medicinal chemistry, as N-alkylation can improve pharmacokinetic properties of peptides. monash.edu

A green and atom-economical method for N-alkylation involves the use of alcohols as alkylating agents, catalyzed by transition metal complexes (e.g., Ruthenium or Iridium). nih.govnih.gov This approach, often termed "borrowing hydrogen" or "hydrogen autotransfer," proceeds through a catalytic cycle:

The catalyst dehydrogenates the alcohol to form an aldehyde.

The amine condenses with the aldehyde to form an imine (or iminium ion).

The catalyst, which holds the hydrogen, then reduces the imine to the N-alkylated amine.

This method avoids the use of stoichiometric and often toxic alkylating agents like alkyl halides. nih.gov Water is the only byproduct. nih.gov A potential side reaction in the N-alkylation of amino acid esters with alcohols is transesterification, where the ester group exchanges with the alcohol used for alkylation. nih.gov

The table below provides examples of catalytic N-alkylation of amino acid esters using alcohols.

Amino Ester SubstrateAlkylating Agent (Alcohol)Catalyst SystemConditionsYieldStereochemical IntegrityReference
Phenylalanine pentyl ester4-Methylbenzyl alcoholRuthenium Pincer Complex120 °C, Toluene55% (mono-alkylation)Not specified nih.gov
ProlineIsopropanolRuthenium Complex110 °C, NeatQuantitativeNot applicable nih.gov
Valine pentyl esterBenzyl alcoholRuthenium Pincer Complex120 °C, Toluene87%99% ee nih.gov
Aniline derivativesBenzyl alcoholsNHC-Ir(III) Complex120 °C, KOtBuGood to excellentNot applicable nih.gov

Rearrangement Reactions Involving Aminoacetate Structures

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. byjus.com These reactions often involve the migration of a substituent from one atom to another within the same molecule. wikipedia.org While this compound itself may not be the direct substrate for all classical rearrangement reactions, its core aminoacetate structure can be part of molecules that undergo such transformations, or it can be chemically modified into a suitable precursor.

Several named rearrangement reactions are relevant to structures related to amino acids and their derivatives:

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom by treatment with bromine and a base. byjus.com An N-substituted malonamic acid derived from an aminoacetate structure could potentially undergo a Hofmann rearrangement. nih.gov

Beckmann Rearrangement: This reaction transforms an oxime into an amide. byjus.com An oxime derived from a ketone containing an aminoacetate moiety could be a substrate for this rearrangement, leading to the formation of a lactam or an amide. nih.gov

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, which can then be converted to an amine or urethane. byjus.com An amino acid derivative could be converted to the corresponding acyl azide and then undergo the Curtius rearrangement.

N-Aryl Glycine Rearrangement: A one-pot procedure has been developed for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides. The proposed mechanism involves the formation of a 1,4-diarylpiperazine-2,5-dione intermediate, which subsequently undergoes ring-opening to yield the rearranged N-aryl glycine product. nih.gov

The table below compares these rearrangement reactions and their applicability to aminoacetate-related structures.

Rearrangement ReactionTypical SubstrateKey ReagentsProductRelevance to Aminoacetate StructuresReference
Hofmann RearrangementPrimary AmideBr₂, NaOHPrimary Amine (one carbon shorter)Applicable to amide derivatives of amino acids. byjus.comnih.gov
Beckmann RearrangementOximeAcid (e.g., H₂SO₄, PCl₅)Amide or LactamApplicable to oxime derivatives of ketones containing an aminoacetate moiety. byjus.comnih.gov
Curtius RearrangementAcyl AzideHeat or UV lightIsocyanate (→ Amine, Urethane)The carboxylate of an amino acid can be converted to an acyl azide. byjus.com
N-Aryl Glycine Synthesis2-chloro-N-aryl acetamideCuCl₂·2H₂O, KOHN-aryl glycineA direct rearrangement leading to a core aminoacetate structure. nih.gov

Iv. Comprehensive Spectroscopic Analysis for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including amino esters. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial structural assessment of amino esters.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of an amino ester like methyl acetate (B1210297), distinct peaks corresponding to different proton environments are observed. For instance, the methyl protons of the acetate group typically appear at a chemical shift (δ) of around 2.1 ppm, while the methoxy (B1213986) protons are found further downfield at approximately 3.7 ppm. researchgate.net The integration of these peaks provides the ratio of protons in each unique environment. For "Methyl 2-[(propan-2-yl)amino]acetate," one would expect to see signals corresponding to the methyl ester protons, the methylene (B1212753) (CH₂) protons adjacent to the nitrogen and carbonyl groups, the methine (CH) proton of the isopropyl group, and the methyl (CH₃) protons of the isopropyl group.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. For example, in propan-2-amine, the two methyl carbons are equivalent and show a single chemical shift, while the methine carbon appears at a different chemical shift, confirming two distinct carbon environments. docbrown.info For "this compound," distinct signals would be expected for the carbonyl carbon, the ester methyl carbon, the methylene carbon, the isopropyl methine carbon, and the two equivalent isopropyl methyl carbons. The chemical shifts of these carbons are influenced by their local electronic environment. mdpi.comnih.gov Isotopic labeling with ¹³C can be employed to enhance signal intensity and facilitate the study of more complex molecules. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ester Methyl (CH₃)~3.7~52
Methylene (CH₂)~3.3~50
Isopropyl Methine (CH)~2.9~50
Isopropyl Methyls (2 x CH₃)~1.1~23
Carbonyl (C=O)N/A~173

Note: These are predicted values and may vary based on solvent and experimental conditions.

While 1D NMR provides essential information, complex molecules often require two-dimensional (2D) NMR techniques to resolve overlapping signals and establish connectivity between atoms. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com In "this compound," COSY would show a cross-peak between the methine proton of the isopropyl group and the protons of the two isopropyl methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to specific carbon atoms. emerypharma.com It is invaluable for assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum. nih.gov For "this compound," HSQC would show correlations between the ester methyl protons and the ester methyl carbon, the methylene protons and the methylene carbon, and so on.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, allowing for unambiguous assignment of all proton and carbon signals and confirming the connectivity of the atoms within the molecule. nih.gov

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through fragmentation analysis.

ESI and APCI are "soft" ionization techniques commonly used for the analysis of organic molecules, including amino esters. microsaic.com

Electrospray Ionization (ESI): ESI is particularly well-suited for polar and thermally labile molecules. microsaic.com It typically generates protonated molecules [M+H]⁺ or other adducts. acs.org The efficiency of ESI can be influenced by the physicochemical properties of the analyte. acs.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is advantageous for less polar and more volatile compounds that are thermally stable. nationalmaglab.orgcreative-proteomics.com Ionization occurs in the gas phase, often resulting in protonated molecules [M+H]⁺. nih.govyoutube.com APCI can be more sensitive than ESI for certain low molecular weight analytes. nih.gov

Both techniques can be coupled with liquid chromatography (LC) for the analysis of complex mixtures. creative-proteomics.com The choice between ESI and APCI depends on the specific properties of the amino ester being analyzed. youtube.com

Due to their polar nature and low volatility, amino acids and their esters often require derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com Derivatization increases the volatility and thermal stability of the analytes, making them suitable for GC separation. researchgate.netnih.gov

Common derivatization strategies for amino acids and their esters include:

Esterification: The carboxyl group is converted to an ester, for example, a methyl ester. nih.gov

Acylation: The amino group is acylated, for instance, with pentafluoropropionic anhydride (B1165640) (PFPA). nih.govnih.gov

The resulting derivatives, such as methyl ester-pentafluoropropionyl derivatives, are amenable to GC-MS analysis. nih.gov This technique allows for the separation and identification of different amino esters in a mixture. nih.gov The mass spectra of the derivatives provide characteristic fragmentation patterns that aid in their identification. researchgate.netmdpi.com

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis to gain more detailed structural information. nih.govtaylorfrancis.com In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. nih.govresearchgate.net

This technique is invaluable for:

Structural Confirmation: The fragmentation pattern of a precursor ion is highly specific and can be used to confirm the structure of the molecule. unito.it The fragmentation of amino acids and their derivatives is well-studied, with characteristic losses of small neutral molecules. unito.it

Isotopic Composition Analysis: MS/MS can be used to determine the isotopic composition of a molecule by analyzing the masses of the precursor and product ions. This is particularly useful in metabolic studies where isotopically labeled compounds are used.

By providing detailed information about the connectivity and elemental composition of a molecule, MS/MS serves as a definitive tool for the structural elucidation and confirmation of "this compound". nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. These methods measure the vibrations of bonds, which occur at characteristic frequencies depending on the bond type, the masses of the connected atoms, and the molecular environment.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber, where specific peaks correspond to the vibrations of particular functional groups. For this compound, the spectrum is expected to exhibit characteristic absorption bands confirming its secondary amine and ester moieties.

Key expected vibrational modes include the N-H stretch of the secondary amine, the strong C=O stretch of the ester, and various C-H and C-N stretching and bending vibrations. orgchemboulder.comwpmucdn.com The presence of a single, weak N-H stretching band is a key indicator of a secondary amine. orgchemboulder.com The strong carbonyl absorption is one of the most prominent features in the spectrum of an ester. researchgate.netspectra-analysis.com

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3350 - 3310 N-H Stretch Secondary Amine Weak - Medium
2980 - 2870 C-H Stretch Isopropyl, Methyl Medium - Strong
1750 - 1735 C=O Stretch Ester Strong
1470 - 1440 C-H Bend (Asymmetric) -CH₃, -CH₂ Medium
1385 - 1365 C-H Bend (Symmetric) Isopropyl (doublet) Medium
1250 - 1150 C-O Stretch (Asymmetric) Ester Strong
1100 - 1000 C-O Stretch (Symmetric) Ester Medium

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Raman scattering is sensitive to changes in polarizability during a vibration. While C=O bonds show strong absorption in FTIR, they typically produce weak Raman signals. Conversely, non-polar bonds and skeletal vibrations often yield strong Raman peaks. This makes FT-Raman particularly useful for analyzing the carbon backbone and symmetric vibrations within a molecule. Studies have shown that Raman spectra provide valuable information regarding molecular conformation and intermolecular bonding in amino acids and their derivatives. researchgate.netsoton.ac.uk

Table 2: Predicted FT-Raman Spectral Data for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group Intensity
3350 - 3310 N-H Stretch Secondary Amine Weak
2980 - 2870 C-H Stretch Isopropyl, Methyl Strong
1750 - 1735 C=O Stretch Ester Weak
1470 - 1440 C-H Bend -CH₃, -CH₂ Medium
1350 - 1250 C-N Stretch Aliphatic Amine Medium

Chromatographic Techniques for Separation and Quantification in Research Studies

Chromatography is an essential tool for separating components of a mixture and quantifying the amount of a specific analyte. For a compound like this compound, both liquid and gas chromatography can be employed, though often with modifications to enhance analytical performance.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. The analysis of polar molecules like amino esters can be challenging using traditional reversed-phase (RP) columns due to poor retention. chromatographyonline.com However, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for such analytes, providing good separation and retention. chromatographyonline.comhelixchrom.com A significant advantage of HILIC is its use of mobile phases with high organic content, which are compatible with mass spectrometry (MS) detection. chromatographyonline.com Direct UV detection of this compound is difficult due to the absence of a significant chromophore, necessitating either derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer.

Table 3: Potential HPLC Methodologies for this compound Analysis

Parameter Method 1: HILIC Method 2: Reversed-Phase (with Derivatization)
Column HILIC (e.g., Amide, Silica) C18, C8
Mobile Phase Acetonitrile / Ammonium (B1175870) Formate Buffer Acetonitrile or Methanol (B129727) / Water
Detection ESI-MS, ELSD UV-Vis or Fluorescence (post-derivatization)

| Key Advantage | Good retention of polar analyte; MS-compatible. chromatographyonline.com | Utilizes common lab setups; high sensitivity with fluorescent tags. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Direct analysis of amino esters by GC can be problematic due to the polarity imparted by the amine group, which can lead to peak tailing and poor resolution. nih.govsigmaaldrich.com Therefore, derivatization is typically required to mask the polar N-H group, thereby increasing the compound's volatility and thermal stability for improved chromatographic performance. sigmaaldrich.commdpi.com

Table 4: General GC Conditions for Derivatized Amino Ester Analysis

Parameter Typical Conditions
Column Fused silica (B1680970) capillary column (e.g., 5% Phenyl Polysiloxane)
Injector Split/Splitless, Programmed Temperature Vaporizer (PTV)
Carrier Gas Helium or Hydrogen
Oven Program Temperature gradient (e.g., 100°C to 280°C)

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

Derivatization Strategies for Enhanced Detection in Amino Ester Analysis

For GC analysis, a two-step derivatization is common for amino acids, involving esterification of the carboxyl group followed by acylation of the amino group. mdpi.com Since this compound is already an ester, only the secondary amine needs to be derivatized. Acylation with reagents like pentafluoropropionic anhydride (PFPA) or silylation with reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be employed to cap the active amine hydrogen. sigmaaldrich.comnih.govnih.gov

For HPLC analysis, derivatization aims to attach a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag to the molecule. Reagents that react with secondary amines, such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) and dansyl chloride, are widely used for this purpose, enabling highly sensitive detection. nih.govthermofisher.com

Table 5: Common Derivatization Reagents for Amino Ester Analysis

Reagent Abbreviation Target Group Technique Advantage
9-Fluorenylmethyloxycarbonyl chloride FMOC-Cl Secondary Amine HPLC Forms stable, highly fluorescent derivatives. thermofisher.comresearchgate.net
Dansyl chloride Dns-Cl Secondary Amine HPLC Forms stable derivatives with strong fluorescence. nih.gov
4-Chloro-7-nitrobenzofurazan NBD-Cl Secondary Amine HPLC Forms fluorescent derivatives under mild conditions. mdpi.com
Pentafluoropropionic anhydride PFPA Secondary Amine GC Forms volatile and thermally stable acyl derivatives. mdpi.comnih.gov

Searches for "this compound" and its synonym "N-isopropylglycine methyl ester" did not yield any specific studies pertaining to the requested computational analysis. While general computational research on related molecules such as glycine (B1666218) and its simpler esters exists, this information is not directly applicable to the unique structure and properties of this compound.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the computational chemistry of this compound that adheres to the specific outline requested. Any attempt to do so would require extrapolation from dissimilar molecules, which would not meet the standards of scientific accuracy and would violate the user's explicit instructions to focus solely on the specified compound.

Until research specifically investigating the computational and theoretical aspects of this compound is conducted and published, the information required to generate the requested article remains unavailable.

V. Computational Chemistry and Theoretical Studies of Methyl 2 Propan 2 Yl Amino Acetate

Molecular Modeling of Interactions with Chemical Entities

Extensive searches of scientific literature and chemical databases did not yield specific molecular modeling studies detailing the interactions of Methyl 2-[(propan-2-yl)amino]acetate with other chemical entities. While computational methods such as molecular docking and quantum chemical calculations are standard tools for investigating such interactions for many compounds, there is no readily available published research applying these techniques specifically to this compound.

General principles of molecular modeling suggest that the key interaction points in this compound would involve the secondary amine and the ester group. The nitrogen atom of the amine can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The carbonyl oxygen of the ester group is also a potential hydrogen bond acceptor. The isopropyl and methyl groups would primarily engage in van der Waals and hydrophobic interactions.

However, without specific studies, any discussion of binding energies, specific interacting residues, or preferred binding conformations for this compound remains speculative. The generation of detailed research findings and data tables, as requested, is not possible due to the absence of this information in the current body of scientific literature. Further experimental and computational research is required to elucidate the specific molecular interactions of this compound.

Vi. Chemical Applications and Role in Advanced Materials Research

Methyl 2-[(propan-2-yl)amino]acetate as a Synthon in Complex Organic Synthesis

In the field of organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond. This compound serves as a versatile bifunctional synthon. The secondary amine group provides a nucleophilic center, while the ester group offers an electrophilic site, allowing for a diverse range of chemical transformations.

The nucleophilic nitrogen can readily participate in reactions such as:

N-Alkylation and N-Arylation: Introduction of new substituents on the nitrogen atom to build molecular complexity.

Acylation and Sulfonylation: Formation of amides and sulfonamides, which are common functional groups in pharmaceuticals and agrochemicals.

Reductive Amination: Reaction with aldehydes and ketones to form tertiary amines.

Simultaneously, the ester moiety can undergo transformations including:

Hydrolysis: Conversion to the corresponding carboxylic acid, N-isopropylglycine.

Amidation: Reaction with amines to form amides, a key step in peptide synthesis.

Reduction: Conversion to the corresponding amino alcohol.

Condensation Reactions: The α-carbon can be deprotonated to form an enolate, which can then react with various electrophiles.

This dual reactivity allows this compound to be a key intermediate in multi-step synthetic sequences, enabling the efficient construction of elaborate molecular architectures.

Table 1: Representative Synthetic Transformations of this compound
Reaction TypeReactantFunctional Group TargetedProduct Class
AcylationAcetyl ChlorideAmineN-substituted Amide
AmidationAmmonia (B1221849)EsterPrimary Amide
HydrolysisAqueous Base (e.g., NaOH)EsterCarboxylic Acid
ReductionLithium Aluminum HydrideEsterAmino Alcohol
Reductive AminationAcetone, NaBH(OAc)₃AmineTertiary Amine

Development of Peptide Mimetics and Oligomers through Amino Ester Coupling

Peptide mimetics, or peptidomimetics, are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. N-substituted amino acids, like the N-isopropylglycine core of this compound, are crucial building blocks in this field.

The incorporation of an N-alkyl group, such as the isopropyl group in this case, into a peptide backbone has several significant consequences:

Increased Proteolytic Stability: The steric bulk of the N-isopropyl group hinders the approach of proteases, enzymes that cleave peptide bonds, thus extending the biological half-life of the resulting peptide mimetic.

Conformational Constraint: The presence of the N-substituent restricts the rotation around the C-N bond, influencing the local conformation of the peptide chain. This can be used to lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological target.

Modified Lipophilicity: The alkyl group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and pharmacokinetic profile.

Through standard peptide coupling methodologies (e.g., using coupling reagents like DCC or HATU), the corresponding N-isopropylglycine (obtained after hydrolysis of the methyl ester) can be incorporated into peptide sequences. This creates oligomers with tailored properties, moving beyond the limitations of the 20 proteinogenic amino acids.

Contributions to Heterocyclic Chemistry through Derived Intermediates

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in nature and form the structural core of a vast number of pharmaceuticals. Amino esters are valuable precursors for the synthesis of various nitrogen-containing heterocycles.

This compound can be transformed into key intermediates for heterocyclic synthesis. For example:

Diketopiperazines: Through self-condensation upon heating, two molecules of the amino ester can cyclize to form N,N'-diisopropyldiketopiperazine. Diketopiperazines are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.

Hydantoins: Reaction with isocyanates can lead to the formation of hydantoin (B18101) derivatives, another important class of heterocyclic compounds with applications in medicine.

Benzodiazepines: Condensation with ortho-phenylenediamines can be employed to synthesize benzodiazepine (B76468) structures, which are well-known for their therapeutic effects.

The specific substitution pattern offered by the N-isopropyl group can be used to fine-tune the steric and electronic properties of the final heterocyclic product, influencing its biological activity and physical characteristics.

Design and Synthesis of pH-Responsive Poly(aminoester) Materials

Poly(aminoester)s are a class of biodegradable polymers that have garnered significant interest for biomedical applications, particularly in drug and gene delivery. rsc.org A key feature of many poly(aminoester)s is their pH-responsiveness, which arises from the presence of amine groups in the polymer backbone. rsc.org

At physiological pH (~7.4), the amine groups are typically partially protonated. However, in more acidic environments, such as those found in endosomes (pH 5.0-6.5) or the tumor microenvironment, the amines become fully protonated. This change in charge state can trigger various effects:

Increased Solubility: The protonated polymer becomes more water-soluble, leading to swelling or dissolution of the material.

"Proton Sponge" Effect: The buffering capacity of the amines can lead to proton influx into endosomes, causing osmotic swelling and rupture, which facilitates the release of therapeutic cargo into the cytoplasm.

Controlled Degradation: The ester linkages in the polymer backbone are susceptible to hydrolysis, a process that can be pH-dependent. rsc.orgrsc.org

Table 2: Influence of pH on Poly(aminoester) Properties
pH ConditionAmine StatePolymer ChargeConsequence for Drug Delivery
Physiological (pH 7.4)Partially Protonated / NeutralLow Positive / NeutralStable nanoparticle, cargo protection
Endosomal (pH 5.0 - 6.5)Fully ProtonatedHigh PositiveNanoparticle swelling/disassembly, endosomal escape

Utility in the Development of Novel Catalytic Reagents and Systems

Amino acid derivatives are frequently employed as ligands in asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. The N-H and ester functionalities of this compound provide two potential coordination sites.

While the parent molecule may have limited direct application, it serves as a scaffold that can be readily modified to produce more sophisticated ligands. For example, the ester could be converted into an amide bearing another coordinating group (e.g., a pyridine (B92270) or phosphine), creating a bidentate or tridentate ligand. The chirality could be introduced at the α-carbon or through the use of a chiral N-substituent.

Furthermore, in the field of organocatalysis, secondary amines are known to act as catalysts themselves, most notably through the formation of enamine or iminium ion intermediates. The N-isopropylglycine core, derived from the title compound, could be incorporated into more complex structures to create novel organocatalysts for reactions such as asymmetric aldol (B89426) or Michael additions. The steric and electronic properties of the isopropyl group would play a critical role in modulating the reactivity and selectivity of such a catalyst.

Vii. Conclusion and Future Research Directions in Methyl 2 Propan 2 Yl Amino Acetate Chemistry

Current Achievements and Gaps in Understanding

The field of N-substituted α-amino esters, the chemical class to which Methyl 2-[(propan-2-yl)amino]acetate belongs, has seen significant progress. These compounds are recognized as crucial chiral building blocks for creating pharmaceuticals and other bioactive molecules. researchgate.netnih.gov General synthetic routes are well-established, and the fundamental reactivity of the amino and ester functional groups is well-understood from foundational organic chemistry principles.

However, a focused literature search reveals a significant gap in the specific understanding of this compound. There is a notable lack of dedicated research on its unique physicochemical properties, specific reaction kinetics, and potential biological activities. While its synthesis can be presumed through established methods, detailed experimental validation and optimization are not publicly documented. The influence of the N-isopropyl group on its conformational flexibility, crystal packing, and interaction with biological targets remains uninvestigated. This knowledge deficit represents a key opportunity for future research to characterize this simple yet potentially valuable molecule.

Emerging Synthetic Methodologies for N-Substituted α-Amino Esters

Recent years have witnessed a surge in the development of sophisticated and sustainable methods for synthesizing N-substituted α-amino esters. These emerging techniques offer high efficiency, stereoselectivity, and improved environmental profiles compared to traditional methods like reductive amination with hazardous hydrides. manchester.ac.uk These methodologies are directly applicable to the synthesis of this compound and its derivatives.

Biocatalytic Approaches:

Imine Reductase (IRED)-Catalyzed Reductive Amination : This method facilitates the direct and highly enantioselective coupling of α-ketoesters with amines. researchgate.netnih.gov It operates under mild, aqueous conditions, offering a green alternative to chemical methods.

Nitrene Transferase-Catalyzed C-H Amination : Engineered enzymes can catalyze the direct amination of C-H bonds, providing a novel route to α-amino esters from abundant carboxylic acid ester precursors. nih.gov

Lipase-Catalyzed Dynamic Kinetic Resolution (DKR) : This technique allows for the preparation of enantiomerically enriched N-alkyl amino acids from racemic esters, achieving high yields and excellent enantiomeric excess (ee). nih.gov

Advanced Chemo-catalytic Methods:

Iron-Catalyzed Asymmetric Alkylation : The use of earth-abundant iron catalysts for the asymmetric alkylation of α-imino esters with alkyl halides provides a cost-effective and sustainable method for creating α-tetrasubstituted amino esters. acs.org

N-Alkylation via Hydrogen Borrowing : Ruthenium and iridium-based catalysts enable the direct N-alkylation of amino esters using alcohols, with water as the only byproduct, representing a highly atom-economical process. researchgate.net

MethodologyCatalyst/EnzymeKey FeaturesTypical SubstratesAdvantages
Biocatalytic Reductive AminationImine Reductases (IREDs)High enantioselectivity (>99% ee)α-Ketoesters, various aminesGreen, mild conditions, high stereocontrol
Biocatalytic C-H AminationEngineered Nitrene TransferasesDirect functionalization of C-H bondsCarboxylic acid estersNovel route from simple precursors
Dynamic Kinetic ResolutionLipasesResolves racemic mixtures (up to 99% ee)Racemic N-alkyl amino estersHigh yield of a single enantiomer
Asymmetric Reductive AlkylationIron/NPN Ligand ComplexUses earth-abundant metalα-Imino esters, alkyl halidesSustainable, broad substrate scope
N-Alkylation via Hydrogen BorrowingRu or Ir complexesWater is the only byproductAmino esters, alcoholsHigh atom economy, clean process

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

A thorough understanding of the structure, dynamics, and reaction mechanisms of this compound requires the application of modern analytical and computational tools.

Spectroscopic Characterization: Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The chemical shifts and coupling constants of the methyl, methine, and methylene (B1212753) protons provide clear evidence of the connectivity. Advanced 2D NMR techniques (COSY, HSQC) can further elucidate through-bond and through-space correlations.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the N-H bond, C=O of the ester, and C-N and C-O single bonds would be expected. researchgate.netresearchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition of the compound.

TechniqueExpected Observation for this compound
¹H NMRSignals corresponding to isopropyl methyls (doublet), isopropyl methine (septet), N-H (singlet), α-methylene (singlet), and ester methyl (singlet).
¹³C NMRResonances for isopropyl methyl carbons, isopropyl methine carbon, α-carbon, carbonyl carbon, and ester methyl carbon.
IR SpectroscopyCharacteristic stretching frequencies for N-H (~3300-3400 cm⁻¹), C=O (ester, ~1735 cm⁻¹), and C-O (~1100-1300 cm⁻¹).

Computational Chemistry: Theoretical calculations, particularly Density Functional Theory (DFT), offer powerful insights into areas that are difficult to probe experimentally. researchgate.net For this compound, computational studies could:

Determine the most stable conformations and the energy barriers between them.

Predict spectroscopic data (NMR, IR) to aid in the interpretation of experimental results. researchgate.net

Model reaction mechanisms, such as aminolysis or hydrolysis, by calculating the energies of reactants, transition states, and products. researchgate.net

Elucidate non-covalent interactions that govern its behavior in solution or in complex with other molecules.

Potential for Broader Applications in Functional Materials and Molecular Design

While specific applications for this compound have not been developed, its structure as a non-canonical amino acid (ncAA) ester suggests significant potential in advanced materials and molecular design. nih.gov

Functional Materials: The incorporation of ncAAs into protein-based polymers is a rapidly growing field for creating novel biomaterials. researchgate.net The N-isopropyl group of this compound could introduce unique properties when integrated into a polymer backbone:

Altered Solubility and Thermal Stability : The hydrophobic isopropyl group could modify the solubility profile and thermal properties of polypeptides.

Controlled Self-Assembly : The steric bulk of the N-alkyl group can influence the secondary structure (e.g., helices, sheets) of peptidomimetics, thereby directing their self-assembly into hydrogels, films, or nanoparticles. nih.gov

Molecular Design and Medicinal Chemistry: As a modified amino acid, this compound is a valuable building block for designing molecules with tailored functions.

Peptidomimetics : N-alkylation is a common strategy to enhance the metabolic stability and cell permeability of peptide-based drugs. manchester.ac.uk Incorporating an N-isopropyl glycine (B1666218) unit could protect against enzymatic degradation and improve pharmacokinetic properties.

Chiral Ligands : Amino acid derivatives are frequently used as chiral ligands in asymmetric catalysis. The specific steric and electronic profile of this compound could be exploited in the design of new catalysts for stereoselective synthesis.

Molecular Probes : By functionalizing the amino or ester group, the molecule could be converted into a probe for studying biological systems or for use in bioconjugation strategies. researchgate.net The introduction of reporter groups like fluorophores would allow for its use in imaging and diagnostics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-[(propan-2-yl)amino]acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of N-(propan-2-yl)glycine derivatives. For example, analogous methods involve reacting the glycine derivative with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Reaction temperature (typically 60–80°C) and solvent choice (e.g., dry methanol or DMF) critically affect yield and purity. Side products like unreacted glycine or over-esterified byproducts require monitoring via TLC or HPLC .
  • Key Data : For structurally similar esters (e.g., Methyl 2-[(4-chlorophenyl)amino]acetate), yields of 70–85% are reported under optimized conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester moiety (δ ~3.7 ppm for methoxy group) and the isopropylamino group (δ ~1.2 ppm for CH₃ and ~3.3 ppm for NH).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 160.0974 for C₇H₁₃NO₂).
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis (as in ) resolves bond angles and confirms stereochemistry.

Q. How can researchers optimize purification protocols for this compound?

  • Methodological Answer : Recrystallization from ethanol/water mixtures (4:1 v/v) effectively removes polar impurities. For non-polar byproducts, column chromatography using silica gel and a gradient of ethyl acetate/hexane (10–40%) is recommended. Purity >98% is achievable, as validated by GC-FID or HPLC with a C18 column .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic reactivity of this compound in peptide coupling reactions?

  • Methodological Answer : The ester’s α-amino group acts as a directing group, enhancing nucleophilic attack at the carbonyl carbon. Kinetic studies using stopped-flow NMR or DFT calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. For example, the steric hindrance from the isopropyl group may reduce reaction rates compared to less bulky analogs .
  • Contradictions : While bulky substituents typically slow reactivity, notes that electron-donating groups (e.g., methoxy) on adjacent rings can counteract steric effects via resonance stabilization .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). IC₅₀ values are calculated from dose-response curves.
  • Cellular Uptake Studies : Radiolabel the compound with ¹⁴C and quantify intracellular accumulation in mammalian cell lines via scintillation counting.
  • In Vivo Models : For neuroactive potential, administer to zebrafish larvae and monitor behavioral changes (e.g., locomotor activity) .

Q. What computational strategies predict the compound’s stability under physiological conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water model) at 310 K and 1 atm can predict hydrolysis rates of the ester bond. QM/MM hybrid methods assess pH-dependent degradation pathways. For example, the ester’s half-life in plasma may correlate with computed activation energies for esterase-mediated cleavage .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports 70–85% yields for analogous esters, while notes lower yields (50–60%) for sterically hindered derivatives. Resolution: Optimize catalyst loading (e.g., 10 mol% DMAP) to improve efficiency in bulky systems .
  • Biological Activity : highlights anti-inflammatory activity in coumarin-based esters, but no direct data exists for this compound. Resolution: Use homology modeling to predict target binding based on structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.